(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine (6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18836870
InChI: InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-9-12(7-8-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3
SMILES:
Molecular Formula: C17H17FN2
Molecular Weight: 268.33 g/mol

(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine

CAS No.:

Cat. No.: VC18836870

Molecular Formula: C17H17FN2

Molecular Weight: 268.33 g/mol

* For research use only. Not for human or veterinary use.

(6-(2-Fluorophenyl)-1h-indol-3-yl)-n,n-dimethylmethanamine -

Specification

Molecular Formula C17H17FN2
Molecular Weight 268.33 g/mol
IUPAC Name 1-[6-(2-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine
Standard InChI InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-9-12(7-8-15(13)17)14-5-3-4-6-16(14)18/h3-10,19H,11H2,1-2H3
Standard InChI Key BKFABYCANREEIA-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CNC2=C1C=CC(=C2)C3=CC=CC=C3F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (6-(2-fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine consists of an indole core substituted at position 6 with a 2-fluorophenyl group and at position 3 with a dimethylmethanamine moiety. Key features include:

  • Molecular Formula: C17H16FN2\text{C}_{17}\text{H}_{16}\text{FN}_2

  • Molecular Weight: 282.33 g/mol (calculated)

  • SMILES Notation: CN(C)Cc1c[nH]c2c1ccc(c2F)c3ccccc3F

The 2-fluorophenyl group enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier penetration . The dimethylamine group contributes to basicity, with a predicted pKa of ~9.2 for the tertiary amine.

Table 1: Structural Comparison with Related Indole Derivatives

CompoundMolecular FormulaFluorine PositionSubstituent at Indole-3Molecular Weight (g/mol)
Target CompoundC17H16FN2\text{C}_{17}\text{H}_{16}\text{FN}_2Phenyl (C-2)Dimethylmethanamine282.33
6-Fluoro-DMT C12H15FN2\text{C}_{12}\text{H}_{15}\text{FN}_2Indole (C-6)Dimethylethylamine206.26
SerotoninC10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}N/AHydroxyethylamine176.21

Synthetic Methodologies

While no published synthesis route exists for the target compound, analogous indole derivatives provide a framework for its preparation:

Indole Core Formation

The indole backbone can be constructed via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazine with ketones under acidic conditions.

  • Transition-Metal Catalyzed Cyclization: Palladium-mediated coupling for regioselective ring formation .

Dimethylmethanamine Functionalization

Reductive amination of an indole-3-carbaldehyde intermediate with dimethylamine and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol yields the final product.

Biological Activity and Mechanistic Insights

Indole derivatives exhibit diverse pharmacological profiles, with structural elements influencing target engagement:

Serotonin Receptor Interactions

The dimethylmethanamine group mimics the ethylamine side chain of serotonin (5-HT\text{5-HT}), suggesting potential affinity for 5-HT1A_{1A} and 5-HT2A_{2A} receptors . Fluorine substitution modulates binding kinetics:

  • 2-Fluorophenyl: Increases hydrophobic interactions with receptor subpockets vs. 6-fluoroindole derivatives .

  • Dimethylamine: Reduces metabolic deamination compared to primary amines.

Pharmacokinetic Predictions

  • Lipophilicity (LogP): Calculated ClogP = 3.8 (ALOGPS 2.1)

  • Blood-Brain Barrier Permeability: High probability (0.89, SwissADME)

  • CYP450 Metabolism: Predicted substrate for CYP2D6 and CYP3A4

Research Applications and Future Directions

Neuropharmacology

Structural analogs like 6-Fluoro-DMT demonstrate psychedelic properties via 5-HT2A_{2A} agonism . The target compound’s bulkier 2-fluorophenyl group may alter receptor subtype selectivity, warranting functional assays.

Oncology

Fluorinated indoles inhibit tubulin polymerization and histone deacetylases (HDACs). Comparative studies could evaluate antiproliferative effects in cancer cell lines.

Chemical Probe Development

The fluorine atom enables 19F^{19}\text{F}-NMR studies to monitor protein-ligand interactions in real time, a technique underutilized in indole research.

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